BenchChemオンラインストアへようこそ!

Ethyl 2,2-difluoro-3-hydroxyhexanoate

Lipophilicity Drug‑like property ADME

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a gem‑difluoro‑β‑hydroxy ester (C₈H₁₄F₂O₃, MW 196.19) that combines a gem‑difluoro centre at the α‑carbon, a secondary alcohol at the β‑position, and an ethyl ester. This specific arrangement imparts electronic perturbation, a defined hydrogen‑bond donor count, and a characteristic lipophilicity, directly influencing its behaviour in synthesis, medicinal chemistry, and building‑block applications.

Molecular Formula C8H14F2O3
Molecular Weight 196.19 g/mol
CAS No. 156544-72-8
Cat. No. B3040107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-3-hydroxyhexanoate
CAS156544-72-8
Molecular FormulaC8H14F2O3
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESCCCC(C(C(=O)OCC)(F)F)O
InChIInChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3
InChIKeyNUOZKBCLQMTSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-Difluoro-3-hydroxyhexanoate (CAS 156544-72-8) – Quantitative Differentiation in Lipophilicity, Hydrogen‐Bonding, and Enantiomeric Form for Informed Procurement


Ethyl 2,2-difluoro-3-hydroxyhexanoate is a gem‑difluoro‑β‑hydroxy ester (C₈H₁₄F₂O₃, MW 196.19) that combines a gem‑difluoro centre at the α‑carbon, a secondary alcohol at the β‑position, and an ethyl ester . This specific arrangement imparts electronic perturbation, a defined hydrogen‑bond donor count, and a characteristic lipophilicity, directly influencing its behaviour in synthesis, medicinal chemistry, and building‑block applications . Commercially, the racemic form is supplied at ≥95 % purity .

Why Generic Substitution of Ethyl 2,2-Difluoro-3-hydroxyhexanoate with Simple Fluorinated or Non‑Fluorinated Hexanoate Esters Fails in Quantitative R&D


The α,α‑difluoro‑β‑hydroxy motif simultaneously lowers logP relative to the non‑hydroxylated difluoro ester, introduces a hydrogen‑bond donor (OH) absent in the des‑hydroxy analogue, and provides a chiral centre that allows racemic or enantiopure interventions . Substituting with ethyl 2,2‑difluorohexanoate (no OH) or ethyl 3‑hydroxyhexanoate (no F₂) loses this combined physicochemical signature, directly affecting solubility, membrane permeability, protein‑binding potential, and the geometry of downstream intermediates such as fluorinated vitamin‑D side‑chains [1]. The quantitative consequences of these differences are detailed in Section 3.

Quantitative Differentiation of Ethyl 2,2-Difluoro-3-hydroxyhexanoate Against Its Closest Structural Analogs


LogP Differentiation: Ethyl 2,2-Difluoro-3-hydroxyhexanoate Occupies a Defined Intermediate Lipophilicity Window vs. Des‑Hydroxy and Des‑Fluoro Analogs

The target compound exhibits a computed logP of 1.35 . Its des‑hydroxy comparator ethyl 2,2‑difluorohexanoate (CAS 74106‑81‑3) has a logP of 2.38, i.e., 1.03 log units higher . The des‑fluoro comparator ethyl 3‑hydroxyhexanoate (CAS 2305‑25‑1) has a logP of 1.04, 0.31 log units lower . The intermediate lipophilicity of the target is crucial for balancing passive membrane permeability with aqueous solubility in drug‑design contexts.

Lipophilicity Drug‑like property ADME

Hydrogen‑Bond Donor Capacity: Ethyl 2,2-Difluoro-3-hydroxyhexanoate Provides One H‑Bond Donor, Absent in the Des‑Hydroxy Analogue

The target bears a secondary alcohol (one hydrogen‑bond donor, HBD = 1) , whereas the des‑hydroxy comparator ethyl 2,2‑difluorohexanoate has HBD = 0 . The presence of this donor can improve aqueous solubility, facilitate specific drug‑target hydrogen‑bond interactions, and alter the polar surface area (PSA = 46.53 Ų vs. 26.30 Ų).

H‑bond donor Solubility Target engagement

Enantiomeric Form Control: Racemic Ethyl 2,2-Difluoro-3-hydroxyhexanoate vs. Its (S)-Enantiomer for Chiral‑Sensitive Applications

The racemic target (CAS 156544‑72‑8) is achiral in net optical rotation, while the (S)-enantiomer (CAS 191917‑77‑8) exhibits a specific rotation of [α]D²⁰ = +47° to +52° (c 0.1, MeOH) [1]. The racemate is typically more accessible and cost‑effective for early‑stage achiral transformations or as a general building block, whereas the enantiopure form is essential for stereospecific processes, e.g., in vitamin D side‑chain elaboration where the (23S)-configuration dictates 6‑fold higher HL‑60 differentiating activity [2].

Chiral building block Enantioselective synthesis Vitamin D side‑chain

Synthetic Utility in Fluorinated Vitamin D Analog Construction: Ethyl 2,2-Difluoro-3-hydroxyhexanoate as a Critical C₃‑Fluorinated Side‑Chain Precursor

Ethyl 2,2‑difluoro‑3‑hydroxyhexanoate serves as a direct β‑hydroxy ester building block in the Reformatsky‑based construction of 24,24‑difluoro‑vitamin D₃ analogs [1]. The resulting (23S)‑difluoro analog retained VDR binding (10‑fold lower than the native hormone) but achieved 6‑fold higher HL‑60 cell‑differentiating activity, demonstrating that the fluorinated hexanoate chain is essential for this gain‑of‑function [2]. Non‑fluorinated hexanoate esters cannot deliver the same metabolic stability or receptor activation profile, while shorter‑chain difluoro esters (e.g., propanoate) would not recapitulate the vitamin D side‑chain length.

Vitamin D receptor agonist Fluorinated side‑chain Reformatsky addition

Highest‑Impact Research and Industrial Scenarios for Ethyl 2,2‑Difluoro‑3‑hydroxyhexanoate Procurement


Fluorinated Vitamin D₃ Side‑Chain Construction in Medicinal Chemistry Programs

Programs aiming to synthesize 24,24‑difluoro‑vitamin D₃ analogs employ ethyl 2,2‑difluoro‑3‑hydroxyhexanoate in a Reformatsky coupling to install the fluorinated three‑carbon unit. The resulting agonists show up to 6‑fold enhanced HL‑60 differentiating activity versus the native hormone [1]. Substituting with a non‑fluorinated or shorter‑chain ester would eliminate this gain‑of‑function.

Lead Optimization Campaigns Requiring Precisely Tuned Lipophilicity and H‑Bonding

When a core scaffold demands a logP around 1.3‑1.5 and one hydrogen‑bond donor, the target compound provides these features simultaneously, unlike its des‑hydroxy (logP = 2.38) or des‑fluoro (logP = 1.04) counterparts [1]. This balanced profile can reduce metabolic turnover and improve solubility in early‑stage drug‑discovery assays.

Chiral Pool Building Block Selection: Racemic vs. Enantiopure Processing

For achiral or racemic synthetic steps, the racemic form (CAS 156544‑72‑8) offers a broad, cost‑efficient entry point. When enantiopure (>97 % ee) material is required for stereospecific transformations, the (S)-enantiomer (CAS 191917‑77‑8, specific rotation +47° to +52°) provides a validated chiral handle [1]. Users can select the appropriate form based on the stereochemical demands of their route.

Difluoromethoxylation and Trifluoromethoxylation Reagent Development

Patented methods for introducing OCF₂H and OCF₃ groups onto aryl and heteroaryl substrates utilise fluorinated β‑hydroxy esters as key reagents [1]. The specific hexanoate backbone influences reagent stability and reactivity, making ethyl 2,2‑difluoro‑3‑hydroxyhexanoate a candidate reagent scaffold for late‑stage fluorination applications in pharmaceutical and agrochemical R&D.

Quote Request

Request a Quote for Ethyl 2,2-difluoro-3-hydroxyhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.